molecular formula C21H18ClN3O2 B14915196 n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide

n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide

Cat. No.: B14915196
M. Wt: 379.8 g/mol
InChI Key: SVWRTWRPAGEKLD-UHFFFAOYSA-N
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Description

The compound “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” is a complex organic molecule that features an indole moiety, a chlorophenyl group, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Isoxazole Ring: The isoxazole ring can be formed via cyclization reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The indole and isoxazole intermediates can be coupled using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the formamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with indole and isoxazole structures are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)acetamide
  • n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbamate

Uniqueness

The uniqueness of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]formamide

InChI

InChI=1S/C21H18ClN3O2/c1-14-21(20(24-27-14)17-7-2-4-8-18(17)22)25(13-26)11-10-15-12-23-19-9-5-3-6-16(15)19/h2-9,12-13,23H,10-11H2,1H3

InChI Key

SVWRTWRPAGEKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)N(CCC3=CNC4=CC=CC=C43)C=O

Origin of Product

United States

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